(2R)-2-苯基哌嗪

描述

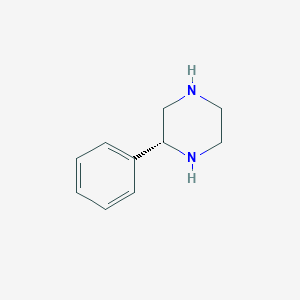

(2R)-2-phenylpiperazine is a compound that has been the subject of various synthetic methods due to its significance as an intermediate in pharmaceutical synthesis, such as in the production of mirtazapine. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group at the second position.

Synthesis Analysis

The synthesis of 2-phenylpiperazine has been approached through different methodologies. One method involves starting from phenacyl bromides, which are readily available, and employing a CBS reduction to yield optically enriched compounds. This process is followed by an SN2 reaction with an azide anion that inverts the configuration and concludes with the formation of the piperazine ring through the reduction of piperazine-2,3-diones .

Another synthesis route reported starts from phenylacetic acid, which is converted to ethyl α-bromophenylacetate using phosphorus trichloride and bromine. This intermediate then reacts with ethylenediamine and is subsequently reduced by lithium aluminum hydride to yield 2-phenylpiperazine with an overall yield of 31.7% .

Molecular Structure Analysis

The molecular structure of (2R)-2-phenylpiperazine is characterized by a six-membered piperazine ring with a phenyl group attached to the second carbon in the ring. The (2R) designation indicates that the compound has a specific stereochemistry at the second carbon, which is important for its biological activity.

Chemical Reactions Analysis

In the context of chemical reactions, (2R)-2-phenylpiperazine can participate in various transformations. One such reaction involves the electrochemical oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of arylsulfinic acids. This process leads to the formation of new phenylpiperazine derivatives through a Michael type addition reaction, showcasing the reactivity of the piperazine ring and its potential for derivatization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2R)-2-phenylp

科学研究应用

药物化学的多功能性

(2R)-2-苯基哌嗪因其在药物化学中的多功能性而受到认可。该化合物属于苯基哌嗪类,广泛用于治疗中枢神经系统疾病。专利审查表明其在中枢神经系统应用之外的潜力,表明通过适当的分子修饰可以获得更广泛的治疗应用 (Maia, Tesch, & Fraga, 2012)。

合成和化学性质

2-苯基哌嗪作为米氮平的中间体的合成证明了其化学重要性。它涉及溴化和还原等反应,展示了其在化学合成中的适应性 (Xuan Yun, 2003)。

抗癌潜力

2-苯基哌嗪衍生物在抗癌研究中显示出前景。一项关于该化合物衍生的新型曼尼希碱的研究揭示了对前列腺癌细胞系的适度细胞毒活性,突出了其在肿瘤学中的潜力 (Demirci & Demirbas, 2019)。

受体特异性和药物开发

研究重点关注 2-苯基哌嗪衍生物对多巴胺 D2 和 D3 受体的特异性。这种特异性对于开发治疗神经精神疾病和药物成瘾的药物至关重要 (Michino et al., 2013)。

增强肠道渗透的应用

1-苯基哌嗪是一种衍生物,可增强肠上皮的跨上皮转运。这一特性对于大分子治疗剂的口服给药具有重要意义,表明其在改进药物输送系统中的潜力 (Fein, Lamson, & Whitehead, 2017)。

抗胆碱能活性

含有 N-苯基哌嗪部分的吲哚-2-羧酸酯表现出抗胆碱酯酶抑制活性。这表明其与研究新的生物活性化合物相关,特别是在神经退行性疾病中 (Padrtová et al., 2020)。

稳定性和降解研究

2-苯基哌嗪等 N-苯基哌嗪化合物的化学稳定性对于药物质量、安全性和有效性至关重要。对其稳定性和降解途径的研究有助于了解其在制药中的长期可用性 (Tarsa et al., 2019)。

属性

IUPAC Name |

(2R)-2-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-phenylpiperazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

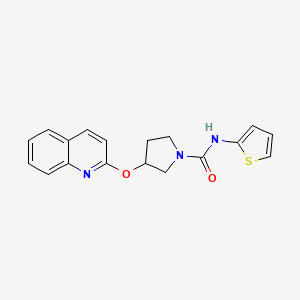

![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)

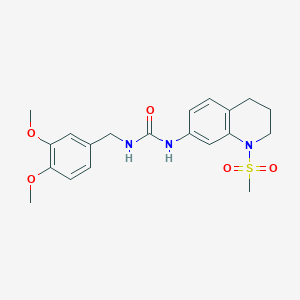

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)

![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

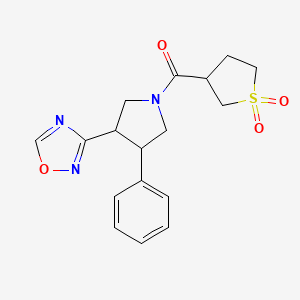

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)

![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)

![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)

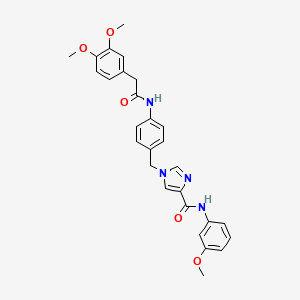

![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)